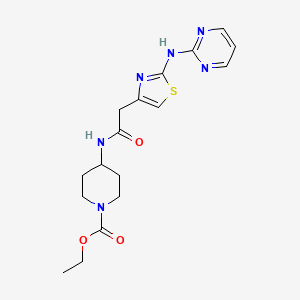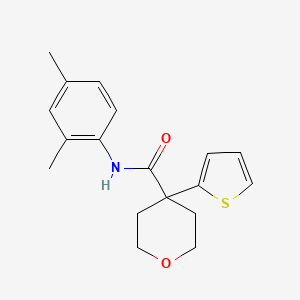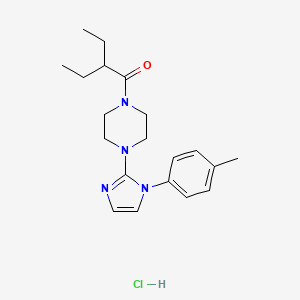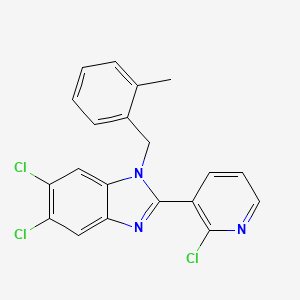
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (DCPCMB) is a heterocyclic compound found in a variety of natural sources, including plants, fungi, and bacteria. It is a member of the benzimidazole family of compounds, which have been studied for their potential uses in medicine, agriculture, and other applications. Additionally, the advantages and limitations of using DCPCMB in laboratory experiments will be discussed, as well as potential future directions for research.
科学的研究の応用
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has been studied for its potential use in a variety of scientific research applications. For example, it has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential use as an insecticide. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s. Furthermore, this compound has been studied for its ability to act as an antioxidant, as well as its potential to reduce inflammation and oxidative stress.
作用機序
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. Additionally, it is believed that this compound may act as an antioxidant, reducing oxidative stress and inflammation. Furthermore, it is believed that this compound may act as an antimicrobial, inhibiting the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. For example, it has been studied for its ability to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s. Furthermore, this compound has been studied for its ability to act as an antimicrobial, inhibiting the growth of certain bacteria and fungi.
実験室実験の利点と制限
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it is relatively stable and has a wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not water soluble, so it must be used in a solvent such as dimethylformamide. Additionally, it is not a very potent compound, so it may not be suitable for some applications.
将来の方向性
There are a variety of potential future directions for research into 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole. For example, further research could be conducted on its potential uses in medicine, such as its potential use in the treatment of certain diseases. Additionally, further research could be conducted on its potential uses as an insecticide, as well as its potential use as an antioxidant. Furthermore, further research could be conducted on its mechanism of action, as well as its potential interactions with other compounds. Finally, further research could be conducted on its potential uses in agriculture, such as its potential use as a herbicide or fungicide.
合成法
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole can be synthesized from a variety of starting materials, including 2-chloro-3-pyridine, 2-methylbenzyl bromide, and dichloroacetic acid. The synthesis begins with the formation of an intermediate, 2-chloro-3-pyridyl dichloroacetate, which is formed by reacting 2-chloro-3-pyridine with dichloroacetic acid in a 1:1 molar ratio. This intermediate is then reacted with 2-methylbenzyl bromide in the presence of a base, such as sodium hydroxide, to form this compound. The reaction is carried out in a solvent, such as dimethylformamide, and can be completed in a few hours.
特性
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3/c1-12-5-2-3-6-13(12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-7-4-8-24-19(14)23/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQLZABBQELOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2389460.png)
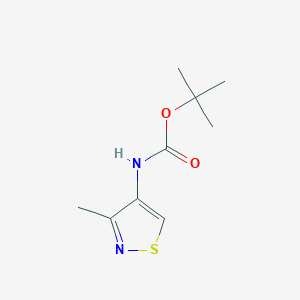
![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)
![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
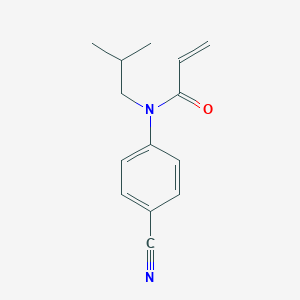
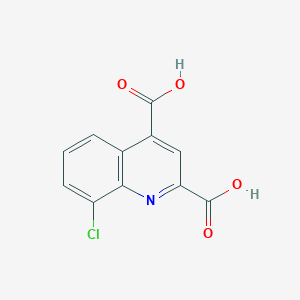

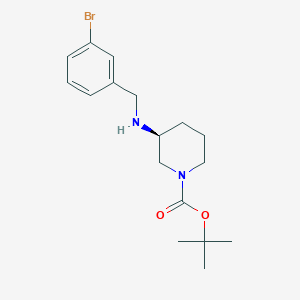
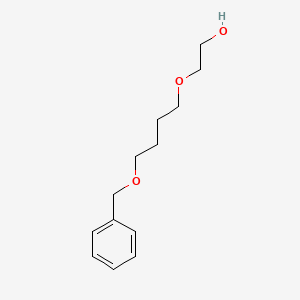
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
